5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a 4-methylphenyl group, and a morpholin-4-ylethyl side chain
Preparation Methods
The synthesis of 5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 4-methylphenyl group and the morpholin-4-ylethyl side chain. Reaction conditions may include the use of various reagents such as bromine, sodium hydride, and palladium catalysts. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
4-methyl-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide: This compound shares the morpholin-4-ylethyl side chain but has a different core structure.
Thieno[2,3-d]pyrimidine derivatives: These compounds have the same core structure but may have different substituents, leading to variations in their properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C19H21N3O2S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H21N3O2S/c1-14-2-4-15(5-3-14)16-12-25-18-17(16)19(23)22(13-20-18)7-6-21-8-10-24-11-9-21/h2-5,12-13H,6-11H2,1H3 |
InChI Key |
XUUIEPWGNYVMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCN4CCOCC4 |
Origin of Product |
United States |
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